Arecoline

Descripción general

Descripción

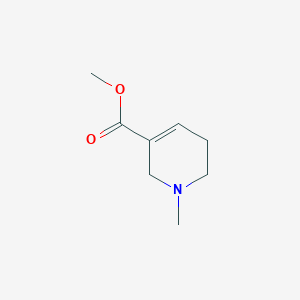

Arecoline (methyl 1-methyl-1,2,5,6-tetrahydronicotinate) is a pyridine alkaloid and the primary bioactive constituent of the areca nut (Areca catechu L.). It exhibits cholinergic activity through agonism of muscarinic (M1, M2, M3) and nicotinic acetylcholine receptors (nAChRs), influencing cognitive function, smooth muscle contraction, and glandular secretion . Historically, this compound has been investigated for therapeutic applications, including Alzheimer’s disease due to its memory-enhancing effects, and as an anthelmintic agent .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La arecolina se puede sintetizar mediante varios métodos. Un método mejorado implica comenzar con acetaldehído. Este método incluye la reacción de acetaldehído con metilamina y formaldehído en condiciones específicas para producir arecolina .

Métodos de producción industrial: La producción industrial de arecolina suele implicar la extracción de las nueces de areca. El proceso de extracción incluye el secado de las nueces, seguido de la extracción con disolventes utilizando disolventes orgánicos como el éter. La arecolina extraída se purifica luego mediante procesos de destilación y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: La arecolina experimenta varias reacciones químicas, que incluyen:

Oxidación: La arecolina se puede oxidar para formar N-óxido de arecolina, que es un metabolito crítico en su toxicidad.

Reducción: Las reacciones de reducción pueden convertir la arecolina en sus formas reducidas correspondientes.

Sustitución: La arecolina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, formando varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución.

Productos principales:

Oxidación: N-óxido de arecolina.

Reducción: Derivados de arecolina reducidos.

Sustitución: Diversos derivados de arecolina N-sustituidos.

Aplicaciones Científicas De Investigación

La arecolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar la química de los alcaloides.

Industria: Se utiliza en medicina veterinaria como estimulante ganglionar y vermifugo.

Mecanismo De Acción

La arecolina ejerce sus efectos principalmente actuando como agonista en los receptores de acetilcolina muscarínicos y nicotínicos. Se une a estos receptores, lo que lleva a la estimulación del sistema nervioso parasimpático. Los objetivos moleculares incluyen el receptor de acetilcolina muscarínico M1 y M3, que están involucrados en varios procesos fisiológicos . Los efectos de la arecolina en el sistema nervioso central son similares a los de la nicotina, pero implican principalmente los receptores muscarínicos .

Comparación Con Compuestos Similares

Structural Analogs and Receptor Affinities

Arecoline shares structural homology with other areca nut alkaloids and synthetic derivatives (Table 1). Key analogs include:

- Guvacoline : Lacks the methyl ester group at position C3.

- Arecaidine : Hydrolyzed product of this compound, with a carboxylic acid group replacing the ester.

- Isoarecolone : A synthetic isomer with altered stereochemistry.

- 3-(N-Nitrosomethylamino)propionaldehyde (NMPA): A nitrosated derivative linked to genotoxicity.

Table 1: Structural Comparison of this compound and Analogs

| Compound | Key Structural Features | Receptor Targets |

|---|---|---|

| This compound | Methyl ester at C3, tetrahydropyridine ring | M1/M3 mAChRs, α4β2 nAChRs |

| Guvacoline | No C3 ester, saturated ring | Weak mAChR activity |

| Arecaidine | Carboxylic acid at C3 | Non-cholinergic metabolites |

| Isoarecolone | Isomerized ester and ring | Reduced mAChR/nAChR activity |

| NMPA | Nitrosated side chain | DNA-reactive electrophile |

Receptor Interactions :

- This compound activates M1/M3 mAChRs and α4β2 nAChRs, inducing cholinergic effects .

- Isoarecolone shows minimal activity on M1/M3 receptors and fails to desensitize α4β2 nAChRs, indicating reduced efficacy .

- Guvacoline and arecaidine exhibit negligible receptor activation, instead undergoing metabolic conversion to non-reactive intermediates .

Cytotoxicity and Genotoxicity

- This compound: Induces oxidative stress, DNA single-strand breaks, and TNF-α production, contributing to oral carcinogenesis and testicular dysfunction .

- Nitrosated Derivatives : NMPA is 10-fold more cytotoxic than this compound in buccal epithelial cells, causing DNA-protein cross-links and glutathione depletion .

- Guvacoline: Less toxic than this compound but synergizes with nitrosation to form genotoxic N-nitrosoguvacoline .

Table 2: Comparative Toxicity in Human Buccal Epithelial Cells

| Compound | IC50 (µM) | DNA Damage (SSB Frequency) | Thiol Depletion (%) |

|---|---|---|---|

| This compound | 250 | Moderate | 40 |

| NMPA | 25 | High | 85 |

| Guvacoline | >500 | Low | 15 |

Metabolic Pathways

- This compound undergoes hepatic oxidation to this compound 1-oxide, which hydrolyzes to arecaidine 1-oxide, a less reactive metabolite .

- Nitrosated derivatives (e.g., NMPA) bypass detoxification pathways, forming DNA adducts linked to oral squamous cell carcinoma .

Therapeutic Potential vs. Risks

- Cognitive Enhancement : this compound’s M1 receptor agonism improves verbal memory in Alzheimer’s models, but its short half-life and toxicity limit utility .

- Anthelmintic Use : this compound’s molluscicidal activity is potentiated by synergists like phytolaccoside (from Phytolacca), reducing effective doses .

Actividad Biológica

Arecoline, a prominent alkaloid derived from the areca nut (Areca catechu), exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article explores the compound's effects on various biological systems, including its pharmacological properties, potential therapeutic applications, and associated toxicities.

Overview of this compound

This compound is classified as a partial agonist of muscarinic acetylcholine receptors (mAChRs) and has been implicated in several physiological processes. Its diverse biological activities include effects on the nervous system, cardiovascular health, immune response, and cancer biology.

Pharmacological Activities

-

Neuropharmacological Effects

- This compound has been shown to enhance cognitive function in models of Alzheimer's disease by modulating cholinergic activity. Studies indicate that low doses can improve memory performance, while higher doses may lead to adverse effects such as impaired psychomotor activation .

- In animal models, this compound has demonstrated neuroprotective properties, promoting neuronal survival and potentially reversing memory loss associated with neurodegenerative conditions .

-

Cardiovascular Effects

- Research indicates that this compound can induce vasorelaxation and improve endothelial function by increasing nitric oxide (NO) levels. This effect is mediated through the activation of mAChRs on endothelial cells .

- This compound also exhibits anti-atherogenic properties by reducing inflammatory markers and promoting healthy lipid profiles .

- Antimicrobial Activity

- Anti-cancer Properties

- Metabolic Effects

Toxicological Considerations

Despite its beneficial effects, this compound is associated with several toxicities:

- Fibrogenic Toxicity : Long-term exposure to this compound can lead to oral submucosal fibrosis, a condition characterized by scarring of the oral tissues .

- Hepatorenal Toxicity : Studies have indicated that this compound may exert toxic effects on liver and kidney functions when administered at high doses .

- Reproductive Toxicity : this compound's impact on reproductive health has been documented, necessitating caution in its therapeutic use .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cognitive Enhancement in Alzheimer's Disease

- Impact on Oral Health

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which arecoline exerts its pharmacological effects, and how can these be systematically investigated?

this compound, a pyridine alkaloid, primarily acts as a partial agonist of muscarinic acetylcholine receptors (mAChRs) and a weak inhibitor of acetylcholinesterase. To investigate these mechanisms, researchers should:

- Use in vitro receptor binding assays (e.g., radioligand displacement studies) to quantify affinity for mAChR subtypes (M1–M5) .

- Conduct enzymatic inhibition assays with acetylcholinesterase, comparing inhibition constants (Ki) with known inhibitors like donepezil.

- Employ cell-based models (e.g., SH-SY5Y neuronal cells) to assess downstream signaling (e.g., calcium flux, cAMP modulation) .

- Validate findings using knock-out animal models to isolate receptor-specific effects.

Q. What standardized assays are recommended for quantifying this compound in biological matrices, and how can reproducibility be ensured?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from plasma/tissue homogenates.

- Calibration curves: Use deuterated this compound (d3-arecoline) as an internal standard to correct for matrix effects .

- Reproducibility: Follow FDA bioanalytical guidelines (e.g., inter-day precision <15% CV, accuracy within ±20%) and cross-validate across labs .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's dual role as a carcinogenic and neuroprotective agent?

Contradictions arise from dose-dependent effects, tissue specificity, and model systems. Methodological strategies include:

- Dose-response studies : Compare low doses (neuroprotective via mAChR activation) vs. high doses (DNA adduct formation via reactive metabolites) .

- Omics integration : Perform transcriptomic profiling (RNA-seq) in oral epithelial cells vs. neuronal cells to identify divergent pathways (e.g., NF-κB vs. Nrf2).

- Longitudinal animal models : Track oral carcinogenesis (e.g., 4-nitroquinoline-1-oxide-induced models) alongside neurobehavioral outcomes (e.g., Morris water maze) .

Q. What experimental design considerations are critical when investigating this compound's genotoxicity in heterogeneous cell populations?

- Cell type selection : Use primary human oral keratinocytes (for carcinogenicity) and iPSC-derived neurons (for neuroprotection) to capture tissue-specific responses.

- Confounding factors : Control for nicotine co-exposure (common in betel quid users) using co-culture systems .

- Endpoint validation : Combine comet assays (DNA damage) with γH2AX immunofluorescence (double-strand breaks) and RNA-seq to distinguish direct vs. oxidative stress-mediated effects .

Q. How can advanced computational models improve the prediction of this compound's metabolite interactions in vivo?

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate parameters like hepatic CYP450 metabolism (e.g., CYP2A6-mediated nitrosation) and renal clearance .

- Molecular dynamics simulations : Predict binding affinities of this compound-N-oxide with DNA bases to identify mutagenic hotspots.

- Machine learning : Train models on toxicity databases (e.g., Tox21) to prioritize metabolites for experimental validation .

Q. Methodological Challenges

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Non-parametric regression : Use segmented or spline regression to identify threshold doses for carcinogenic vs. neuroprotective effects.

- Bayesian hierarchical models : Account for inter-individual variability in human epidemiological cohorts (e.g., betel quid users).

- Meta-analysis : Pool data from in vitro and in vivo studies to quantify heterogeneity (I² statistic) and adjust for publication bias .

Q. How can researchers mitigate confounding variables in epidemiological studies linking this compound to oral submucous fibrosis (OSF)?

- Stratified sampling : Segregate cohorts by betel quid composition (areca nut alone vs. mixed with tobacco).

- Mendelian randomization : Use genetic variants (e.g., CYP2A6 polymorphisms) as instrumental variables to infer causality .

- Pathway analysis : Apply Gene Set Enrichment Analysis (GSEA) to differentiate this compound-specific pathways from tobacco-associated signatures .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines should govern preclinical studies investigating this compound's neurotoxic effects in animal models?

- Adhere to NIH guidelines for humane endpoints (e.g., euthanasia criteria for neurobehavioral deficits) .

- Report ARRIVE 2.0 checklist items: Randomization, blinding, and sample size justification to reduce bias .

- Share raw data via repositories (e.g., NCBI GEO) to enable independent validation .

Q. How can researchers ensure transparency when reporting contradictory results in this compound-related studies?

- Publish negative results in open-access platforms (e.g., PLOS ONE) to counter publication bias.

- Disclose funding sources (e.g., tobacco industry ties) in conflict-of-interest statements .

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Q. Emerging Research Frontiers

Q. What novel methodologies could elucidate the epigenetic effects of this compound in oral carcinogenesis?

- Single-cell ATAC-seq : Map chromatin accessibility changes in premalignant lesions.

- CRISPR-Cas9 screens : Identify synthetic lethal genes in this compound-exposed oral organoids.

- Methylation arrays : Profile global DNA methylation (e.g., Illumina EPIC) to detect hypermethylation of tumor suppressor genes (e.g., p16INK4a) .

Propiedades

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJPJSXJAXAIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022617 | |

| Record name | Arecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp) | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-75-2 | |

| Record name | Arecoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | arecoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.